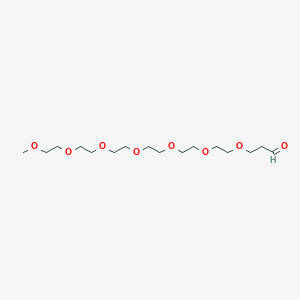

m-PEG7-aldehyde

Vue d'ensemble

Description

m-PEG7-aldehyde is a PEG reagent containing an aldehyde group . It can react with hydrazide and aminooxy groups for labeling and crosslinking carbonyls . It is reagent grade and is used for research purposes .

Synthesis Analysis

While specific synthesis methods for m-PEG7-aldehyde were not found, it is known that PEG reagents can be synthesized via free radical copolymerization . The process involves reacting poly (ethylene glycol) methyl ether methacrylates with N-acryloxysuccinimide or pentafluorophenyl methacrylate .

Chemical Reactions Analysis

Aldehyde groups in m-PEG7-aldehyde can react with hydrazide and aminooxy groups for labeling and crosslinking carbonyls . In the context of PEGylation, N-hydroxysuccinimide (NHS) esters react with primary amine groups by nucleophilic attack, forming amide bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG7-aldehyde include its molecular weight (352.4 g/mol), solubility in water, DMSO, DCM, DMF , and its formula (C16H32O8) . Aldehydes and ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols .

Applications De Recherche Scientifique

pH-Sensitive Nanocarriers : Kale and Torchilin (2007) synthesized and evaluated PEG-PE conjugates with hydrazone-based acid-sensitive linkages. These conjugates formed micelles that were highly sensitive to mildly acidic pH and stable at physiological pH, making them potential candidates for drug targeting and release in areas with altered pH, such as tumors or infarcts (Kale & Torchilin, 2007).

Enzymatic Oxidation Studies : Herold, Keil, and Bruns (1989) investigated the oxidation of polyethylene glycols (PEGs) by alcohol dehydrogenase (ADH), suggesting a pathway for PEG metabolism in humans and animals, potentially relevant for toxicology and pharmacokinetics (Herold, Keil, & Bruns, 1989).

Surface Coating for Biological Applications : Groll et al. (2005) explored the use of star-shaped PEG-stat-PPG prepolymers and grafted linear PEG for coating surfaces to prevent unspecific protein adsorption, which has significant implications in biomedical device manufacturing (Groll et al., 2005).

Enzyme Modification for Stability : Lu et al. (2018) described the modification of cellulase with m-PEG7-aldehyde to enhance its stability and activity in an ionic liquid, demonstrating potential for industrial biocatalysis applications (Lu et al., 2018).

Modification of Therapeutic Proteins : Inada et al. (1995) discussed the chemical modification of proteins with PEG to alter their molecular properties for therapeutic use, such as reducing immunoreactivity and extending clearance times (Inada et al., 1995).

Chemoselective Deprotection in Green Chemistry : Zhang et al. (2004) utilized PEG as a medium for deprotection of 1,1-diacetates, offering a simple and environmentally benign procedure with high yields (Zhang et al., 2004).

Chitosan-Based Hydrogels for Biomedical Applications : Zhang, Tao, Li, and Wei (2011) synthesized chitosan-based hydrogels using dibenzaldehyde-terminated telechelic PEG for potential biomedical applications like drug delivery and tissue engineering (Zhang, Tao, Li, & Wei, 2011).

Biorecognition Surfaces : Otsuka, Nagasaki, and Kataoka (2004) developed a PEG layer with a reactive aldehyde group for biorecognition applications, demonstrating the potential for creating sensitive biosensing surfaces (Otsuka, Nagasaki, & Kataoka, 2004).

Gene Delivery in Cancer Therapy : Guan et al. (2017) designed a pH-responsive detachable PEG shielding strategy for gene delivery, highlighting its potential in cancer therapy and polycationic nanoparticle applications (Guan et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

m-PEG7-aldehyde is a PEG derivative containing an aldehyde group . The primary targets of m-PEG7-aldehyde are hydrazide and aminooxy groups . These groups are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) .

Mode of Action

The aldehyde group in m-PEG7-aldehyde reacts specifically with hydrazide and aminooxy groups . This interaction leads to the formation of a stable bond, which is crucial in the synthesis of antibody-drug conjugates (ADCs) .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of adcs . ADCs are designed to deliver cytotoxic agents selectively to cancer cells, thereby reducing the impact on healthy cells. The role of m-PEG7-aldehyde in this process suggests it may indirectly influence pathways related to cell death and cancer progression.

Pharmacokinetics

It’s known that the mpeg modification increases the aqueous solubility of the resulting compound . This could potentially enhance its bioavailability, allowing it to reach its target sites more effectively.

Result of Action

The primary result of m-PEG7-aldehyde’s action is the formation of stable bonds with hydrazide and aminooxy groups . This is a crucial step in the synthesis of ADCs , which are designed to deliver cytotoxic agents selectively to cancer cells. Therefore, the action of m-PEG7-aldehyde indirectly contributes to the selective killing of cancer cells.

Action Environment

It’s known that the compound should be stored at -5°c, kept dry, and avoid sunlight . These conditions likely help maintain the stability and efficacy of the compound.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRPYQRIPDCCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG7-aldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

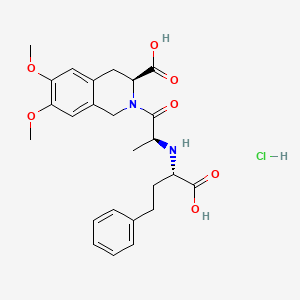

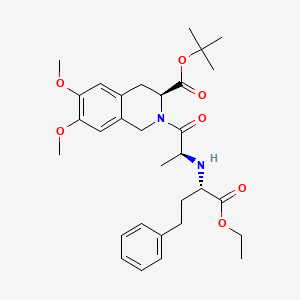

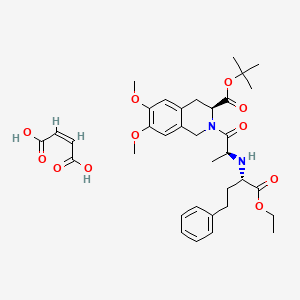

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)